2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide

Description

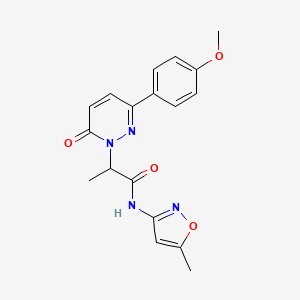

This compound is a pyridazinone-based hybrid featuring a propanamide linker connecting a 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl moiety to a 5-methylisoxazol-3-yl group. The 4-methoxyphenyl substituent introduces electron-donating properties, which may enhance metabolic stability and solubility compared to unsubstituted phenyl groups. The 5-methylisoxazole moiety, a heterocyclic aromatic system, contributes to interactions with biological targets such as enzymes or receptors. Structural characterization of this compound would typically involve spectroscopic methods (e.g., $ ^1H $-NMR, IR, ESI-MS) and X-ray crystallography using programs like SHELX .

Properties

IUPAC Name |

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c1-11-10-16(21-26-11)19-18(24)12(2)22-17(23)9-8-15(20-22)13-4-6-14(25-3)7-5-13/h4-10,12H,1-3H3,(H,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGQLYRTTMDUKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazinone core linked to a methoxyphenyl group and an isoxazole moiety through a propanamide linkage. Its molecular formula is , with a molecular weight of approximately 342.35 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant biological activities. The mechanisms of action may include:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : It could modulate receptors implicated in inflammatory responses or cancer cell proliferation.

- Antioxidant Activity : Some studies suggest that pyridazinone derivatives possess antioxidant properties, which may contribute to their therapeutic effects.

Biological Activity Overview

The biological activities associated with the compound can be categorized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Potential to inhibit cancer cell proliferation through modulation of signaling pathways. |

| Anti-inflammatory | May reduce inflammation by inhibiting pro-inflammatory cytokines and pathways. |

| Antioxidant | Capable of scavenging free radicals and reducing oxidative stress. |

| Antimicrobial | Exhibits activity against various bacterial strains, indicating potential as an antimicrobial agent. |

Anticancer Activity

A study conducted on similar pyridazinone derivatives demonstrated their ability to induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death in cancerous tissues.

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases.

Antioxidant Properties

Research has indicated that the compound exhibits significant antioxidant activity, as evidenced by its ability to reduce lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide | Hydroxy group instead of methoxy | Enhanced hydrogen bonding potential |

| 2-(3-(4-methoxyphenyl)-6-hydroxypyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide | Hydroxypyridazinone core | Altered reactivity due to hydroxyl presence |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound belongs to a class of pyridazinone hybrids with antipyrine or heterocyclic substituents. Below is a comparative analysis with structurally related compounds from recent synthetic studies (Table 1).

Table 1: Structural and Physicochemical Comparison of Pyridazinone Hybrids

Key Observations:

Substituent Effects: The 4-methoxyphenyl group in the target compound offers superior solubility compared to 4-methylphenyl (6k, ) or chlorophenylpiperazinyl (6f, ) substituents. Antipyrine-linked analogues (e.g., 6i, 6j ) exhibit higher molecular weights and melting points due to the bulky antipyrine moiety, which may limit their pharmacokinetic profiles.

Heterocyclic Moieties :

- The 5-methylisoxazole in the target compound replaces the antipyrine group found in analogues. Isoxazole’s smaller size and lower molecular weight (~399 vs. ~527–585 g/mol) may improve tissue penetration and reduce off-target interactions.

- Antipyrine-containing compounds (e.g., 6e–6h ) are associated with anti-inflammatory activity, whereas isoxazole derivatives are often explored for antimicrobial or kinase-inhibitory effects.

Synthetic Feasibility: The target compound’s synthesis likely follows a route similar to analogues in , involving condensation of a pyridazinone precursor with an isoxazole-3-amine. However, the absence of antipyrine simplifies purification steps compared to 6i–6k .

Pharmacological Considerations (Hypothetical):

While biological data for the target compound are unavailable, insights can be extrapolated from analogues:

- Antipyrine hybrids (6e–6k ) show moderate cytotoxicity in tetrazolium-based assays (similar to ), with IC$_{50}$ values in the µM range against lung and colon cancer cell lines.

- The 4-methoxyphenyl group may confer resistance to cytochrome P450-mediated metabolism, extending half-life compared to 4-chlorophenyl or 4-fluorophenyl derivatives .

Q & A

Basic: What are the critical challenges in synthesizing 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide, and how can reaction conditions be optimized?

Answer:

Synthesis of this compound requires multi-step regioselective reactions. Key challenges include:

- Regioselectivity in pyridazinone ring formation : Competing pathways may lead to byproducts if reaction temperatures or catalysts are not controlled. Ethanol or acetic acid as solvents with HCl/H₂SO₄ catalysts are commonly used for cyclization .

- Amide coupling efficiency : Coupling the pyridazinone core to the 5-methylisoxazole moiety via propanamide requires activating agents like HBTU or DCC in DMF, with reaction times optimized to 12–24 hours at 25–40°C .

- Purification : Column chromatography (silica gel, DCM/MeOH gradients) is critical to isolate the target compound from unreacted intermediates .

Advanced: How can computational modeling guide the design of analogs with enhanced bioactivity?

Answer:

- Docking studies : Molecular docking against targets like COX-2 or PRMT5 (as seen in structurally related pyridazinones ) can predict binding affinities. Software like AutoDock Vina or Schrödinger Suite can model interactions of the 4-methoxyphenyl and isoxazole groups with active sites.

- QSAR modeling : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent effects (e.g., methoxy position, isoxazole methylation) with anti-inflammatory or anticancer activity observed in analogs .

- ADMET prediction : Tools like SwissADME assess metabolic stability, addressing issues like rapid hepatic clearance of the oxopyridazinone core .

Basic: What spectroscopic and crystallographic methods are most reliable for structural confirmation?

Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry: the pyridazinone C=O resonance appears at δ 165–170 ppm, while the 5-methylisoxazole methyl group shows a singlet at δ 2.2–2.5 ppm .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves stereochemical ambiguities. For example, the dihedral angle between the pyridazinone and 4-methoxyphenyl groups can validate synthetic accuracy .

- HRMS : High-resolution mass spectrometry confirms molecular formula (C₁₈H₁₈N₄O₄) with <2 ppm error .

Advanced: How can researchers resolve contradictions in reported biological activity data for pyridazinone derivatives?

Answer:

- Dose-response validation : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HT-29 for anticancer activity ) to rule out cell-specific effects.

- Target selectivity profiling : Use kinase/GPCR panels to distinguish off-target effects. For example, anti-inflammatory activity in analogs may arise from COX-2 inhibition vs. NF-κB modulation .

- Meta-analysis : Compare data from structurally similar compounds (e.g., 3-(4-chlorophenyl)pyridazinones ) to identify substituent-dependent trends.

Basic: What in vitro assays are recommended for initial pharmacological screening?

Answer:

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control .

- Anti-inflammatory : COX-2 inhibition ELISA or LPS-induced TNF-α suppression in RAW 264.7 macrophages .

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .

Advanced: What strategies improve metabolic stability of the pyridazinone core in vivo?

Answer:

- Isotere replacement : Substitute the labile pyridazinone oxygen with bioisosteres like thiazolidinone, as seen in related compounds .

- Prodrug design : Mask the 6-oxo group as a methyl or ethyl ester to reduce Phase I oxidation .

- PEGylation : Conjugate polyethylene glycol to the propanamide side chain to enhance solubility and prolong half-life .

Basic: How can solubility challenges be addressed during formulation for in vivo studies?

Answer:

- Co-solvent systems : Use 10% DMSO + 10% Cremophor EL in saline for IP/IV administration .

- Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm) improve bioavailability, as demonstrated for similar pyridazinones .

- Salt formation : Convert the free base to a hydrochloride salt via HCl/Et₂O treatment .

Advanced: What mechanistic studies are critical to elucidate its mode of action?

Answer:

- RNA-seq/proteomics : Identify differentially expressed genes/proteins in treated vs. untreated cells (e.g., apoptosis markers like Bcl-2/Bax) .

- Kinase profiling : Screen against a panel of 100+ kinases to pinpoint targets (e.g., JAK2 inhibition observed in related compounds ).

- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by measuring thermal stabilization of putative proteins .

Basic: What are the key steps for validating purity and stability under storage conditions?

Answer:

- HPLC-DAD : Use a C18 column (ACN/water gradient) to confirm >95% purity; monitor degradation peaks at 254 nm .

- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 14 days to identify stability liabilities .

- Long-term storage : Store at −20°C under argon, with desiccant, to prevent hydrolysis of the amide bond .

Advanced: How can structure-activity relationship (SAR) studies optimize this scaffold?

Answer:

- Substituent scanning : Systematically vary the 4-methoxyphenyl group (e.g., 4-Cl, 4-F) to enhance potency. Analogous studies show 4-Cl improves COX-2 inhibition .

- Scaffold hopping : Replace the pyridazinone with phthalazinone or quinazolinone cores to modulate selectivity .

- Hybridization : Conjugate with known pharmacophores (e.g., sulfonamide from ) to dual-target inflammation and cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.